4-Chloro-4'-piperidinomethyl benzophenone
Overview
Description
4-Chloro-4’-piperidinomethyl benzophenone is a synthetic compound with the molecular formula C19H20ClNO and a molecular weight of 313.8 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorinated benzophenone core and a piperidinomethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-Chloro-4’-piperidinomethyl benzophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out in a suitable solvent, often petroleum ether, under controlled temperature conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
4-Chloro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
4-Chloro-4’-piperidinomethyl benzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
4-Chloro-4’-piperidinomethyl benzophenone can be compared with other similar compounds such as:
4-Chlorobenzophenone: Similar in structure but lacks the piperidinomethyl group, resulting in different chemical properties and reactivity.
4,4’-Dichlorobenzophenone: Contains two chlorine atoms on the benzophenone core, leading to distinct reactivity patterns.
4-Piperidinomethylbenzophenone: Similar but without the chlorine atom, affecting its chemical behavior and applications
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of 4-Chloro-4’-piperidinomethyl benzophenone in scientific research and industry.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGUQEKGDXYFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642689 | |
Record name | (4-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-37-4 | |
Record name | (4-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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